REACTION_SMILES
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[CH2:14]=[CH:15][c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1.[CH3:1][c:2]1[cH:3][c:4]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[cH:5][cH:6][cH:7]1.[CH3:22][CH2:23][CH2:24][CH2:25][Li:26]>>[CH3:1][c:2]1[cH:3][c:4]([N:8]2[CH2:9][CH2:10][N:11]([CH2:14][CH2:15][c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[CH2:12][CH2:13]2)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(N2CCNCC2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Type
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product
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Smiles
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Cc1cccc(N2CCN(CCc3ccccc3)CC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |